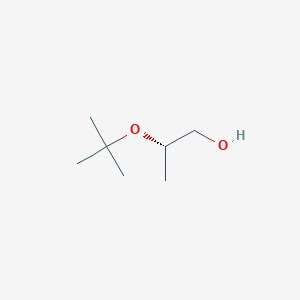

(2S)-2-(tert-butoxy)propan-1-ol

Description

Structure

3D Structure

Properties

IUPAC Name |

(2S)-2-[(2-methylpropan-2-yl)oxy]propan-1-ol | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H16O2/c1-6(5-8)9-7(2,3)4/h6,8H,5H2,1-4H3/t6-/m0/s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GIWJLGYZXWVBDL-LURJTMIESA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CO)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](CO)OC(C)(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

132.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Preamble: Navigating Data Gaps for (2S)-2-tert-butoxypropan-1-ol

An In-depth Technical Guide to the Safe Handling of (2S)-2-tert-butoxypropan-1-ol

For Researchers, Scientists, and Drug Development Professionals

In the absence of specific data for (2S)-2-tert-butoxypropan-1-ol, this document synthesizes information from closely related isomers, primarily 1-tert-butoxy-2-propanol and other butoxypropanol isomers. This approach is based on the scientific principle that structurally similar molecules often exhibit comparable physical, chemical, and toxicological properties. It is imperative for the user to recognize that this guide is based on surrogate data, and all handling and safety procedures should be conducted with a heightened sense of caution. The information presented herein should be used as a foundation for a comprehensive risk assessment specific to the user's experimental conditions.

Section 1: Chemical Identification and Properties

A precise understanding of the chemical and physical properties of a substance is fundamental to its safe handling. While experimental data for (2S)-2-tert-butoxypropan-1-ol is limited, predicted and known properties of it and its isomers are summarized below.

| Property | Value | Source |

| Molecular Formula | C₇H₁₆O₂ | [1] |

| Molecular Weight | 132.20 g/mol | [2][3] |

| CAS Number | 94023-15-1 | [3] |

| Appearance | Colorless liquid with a characteristic odor | [4][5] |

| Boiling Point | 179.14°C (rough estimate) | [3] |

| Melting Point | -15.45°C (estimate) | [3] |

| Density | 0.8834 (estimate) | [3] |

| Solubility | Slightly soluble in Chloroform and Hexanes | [3] |

| Flash Point | 44.4°C (closed cup) for 1-tert-butoxy-2-propanol | [4] |

Section 2: Hazard Identification and Classification

Based on the Globally Harmonized System (GHS) and data from surrogate isomers, (2S)-2-tert-butoxypropan-1-ol should be treated as a hazardous substance. The following hazard classifications are derived from related butoxypropanol compounds.

GHS Hazard Statements:

-

H226: Flammable liquid and vapor.[6]

-

H315: Causes skin irritation.[7]

-

H319: Causes serious eye irritation.[7]

-

H335: May cause respiratory irritation.[8]

-

H336: May cause drowsiness or dizziness.

Hazard Pictograms:

Signal Word: Warning [7]

Potential Health Effects:

-

Inhalation: May cause respiratory tract irritation, coughing, and sore throat.[4] High vapor concentrations may lead to drowsiness or dizziness.

-

Skin Contact: Causes skin irritation, which may manifest as redness and pain.[4][7]

-

Eye Contact: Causes serious eye irritation, characterized by redness and pain.[4][7]

-

Ingestion: May be harmful if swallowed. Symptoms can include nausea.[4][6]

Chemical Dangers:

The substance can presumably form explosive peroxides upon prolonged storage, especially if exposed to air and light.[4] It is also reactive with strong oxidizing agents.[4]

Section 3: Safe Handling and Personal Protective Equipment (PPE)

A systematic approach to safe handling is crucial to minimize exposure and prevent accidents. The following workflow outlines the essential steps for handling (2S)-2-tert-butoxypropan-1-ol in a laboratory setting.

Caption: An emergency response plan for incidents involving (2S)-2-tert-butoxypropan-1-ol.

First-Aid Measures:

-

Inhalation: Remove the individual to fresh air and keep them at rest in a position comfortable for breathing. If symptoms persist, seek medical attention. [8]* Skin Contact: Immediately remove all contaminated clothing. Rinse the affected skin with plenty of water. If skin irritation occurs, get medical advice. [6][7]* Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing. If eye irritation persists, seek medical attention. [7]* Ingestion: Rinse mouth with water. Do NOT induce vomiting. Seek immediate medical attention. [4][6] Fire-Fighting Measures:

-

Suitable Extinguishing Media: Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. [4]* Unsuitable Extinguishing Media: A direct water jet may be ineffective.

-

Specific Hazards: The vapor is flammable and may form explosive mixtures with air. [4]Containers may explode when heated. [8] Accidental Release Measures:

-

Personal Precautions: Evacuate the area. Ensure adequate ventilation. Remove all sources of ignition. Wear appropriate personal protective equipment. [7]* Environmental Precautions: Prevent the chemical from entering drains or waterways. [7]* Containment and Cleanup: Absorb the spill with a non-combustible, inert material (e.g., sand, earth, vermiculite) and place it in a suitable container for disposal. [6][7]

Section 6: Toxicological and Ecological Information

Detailed toxicological and ecological data for (2S)-2-tert-butoxypropan-1-ol are not available. The information below is based on surrogate data for related isomers.

Toxicological Information:

-

Acute Toxicity: Based on available data for isomers, the classification criteria for acute toxicity are not met. [7]For 1-butoxy-2-propanol, the acute dermal LD50 in rabbits is 3100 mg/kg, indicating minimal toxicity after single skin contact. * Skin Corrosion/Irritation: Causes skin irritation. [7]* Serious Eye Damage/Irritation: Causes serious eye irritation. [7]* Respiratory or Skin Sensitization: Based on available data, the classification criteria are not met. [7]* Germ Cell Mutagenicity: Based on available data, the classification criteria are not met. [7]* Carcinogenicity: Based on available data, the classification criteria are not met. [7]* Specific Target Organ Toxicity (Single Exposure): May cause respiratory irritation and drowsiness or dizziness. [8] Ecological Information:

-

There is no specific ecological data for (2S)-2-tert-butoxypropan-1-ol. It is recommended to prevent its release into the environment. [7]* Surrogate isomers are not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB).

Section 7: Disposal Considerations

All waste materials should be handled as hazardous waste and disposed of in accordance with local, state, and federal regulations.

-

Dispose of contents and container to an approved waste disposal plant. * Do not allow the product to enter drains.

References

- PubChem. (n.d.). 2-Butoxy-1-propanol. National Center for Biotechnology Information.

- U.S. Environmental Protection Agency. (n.d.). 2-(2-tert-Butoxypropoxy)propan-1-ol - Hazard. Computational Toxicology and Exposure Online Resources.

- Sigma-Aldrich. (2025, December 24). Safety Data Sheet.

- ChemicalBook. (n.d.). 2-tert-butoxypropan-1-ol.

- TCI Chemicals. (2025, January 23). Safety Data Sheet.

- Biosynth. (n.d.). Safety data sheet.

- U.S. Environmental Protection Agency. (n.d.). 2-(2-tert-Butoxypropoxy)propan-1-ol - Hazard Genotoxicity.

- PubChemLite. (n.d.). (2s)-2-(tert-butoxy)propan-1-ol.

- Cheméo. (n.d.). Chemical Properties of 2-Butoxy-1-propanol (CAS 29387-86-8).

- International Labour Organization & World Health Organization. (2021). ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL.

- CymitQuimica. (2022, August 18). Safety Data Sheet.

- Fisher Scientific. (2010, September 7). Safety Data Sheet.

- Fisher Scientific. (2012, March 14). Safety Data Sheet.

- International Agency for Research on Cancer. (n.d.). 1-tert-BUTOXYPROPAN-2-OL 1. Exposure Data. IARC Publications.

- Chemos GmbH & Co.KG. (n.d.). Safety Data Sheet: 2-butoxyethanol.

Sources

- 1. PubChemLite - (2s)-2-(tert-butoxy)propan-1-ol (C7H16O2) [pubchemlite.lcsb.uni.lu]

- 2. 2-Butoxy-1-propanol | C7H16O2 | CID 177691 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-tert-butoxypropan-1-ol | 94023-15-1 [m.chemicalbook.com]

- 4. ICSC 1615 - 1-tert-BUTOXY-2-PROPANOL [chemicalsafety.ilo.org]

- 5. publications.iarc.who.int [publications.iarc.who.int]

- 6. static.cymitquimica.com [static.cymitquimica.com]

- 7. cpachem.com [cpachem.com]

- 8. fishersci.se [fishersci.se]

Steric Architectures: The Role of Chiral tert-Butoxy Alcohols in Asymmetric Synthesis

Executive Summary

In the precise landscape of asymmetric synthesis, chiral tert-butoxy alcohols represent a specialized class of scaffolds that leverage the immense steric demand of the tert-butyl group (

This guide details the synthesis, mechanistic utility, and application of these motifs, specifically focusing on

Part 1: The Mechanistic Advantage

The tert-butoxy group is chemically inert to many nucleophiles but sterically active. When positioned vicinal to a free hydroxyl group (as in

The "Steric Wall" Effect

In ligand design, the

-

Conformational Rigidity: The bulk of the

-Bu group minimizes bond rotation, reducing the entropic cost of organizing the transition state. -

Electronic Modulation: The inductive effect (+I) of the

-Bu group increases the electron density on the ether oxygen, making it a subtle but effective hemilabile ligand for hard metals (Mg, Ti, Zn).

Structural Classes

| Class | General Structure | Primary Application |

| Chiral building blocks, bidentate ligands.[1] | ||

| Precursors to bulky phosphine ligands. | ||

| tert-Butoxy-Proline | Pyrrolidine core with | Organocatalysis (Aldol, Amination). |

Part 2: Synthesis of the Scaffold

The most robust route to chiral

The Challenge of Regiocontrol

Nucleophilic attack by

Protocol: Synthesis of (S)-2-(tert-butoxy)-2-phenylethanol

Target: Selective opening of (S)-styrene oxide. Note: This protocol uses a copper-catalyzed approach to enhance regioselectivity, overcoming the poor nucleophilicity of the tert-butoxide.

Reagents:

-

(S)-Styrene oxide (>99% ee)

- (Catalyst)[2]

-

Potassium tert-butoxide (

)[3] -

tert-Butanol (Solvent/Reagent)[3]

Step-by-Step Methodology:

-

Catalyst Preparation: In a flame-dried Schlenk flask under Argon, dissolve

(5 mol%) in anhydrous tert-butanol (10 mL). -

Substrate Addition: Add (S)-styrene oxide (1.0 equiv, 5 mmol) slowly at room temperature.

-

Reaction: Heat the mixture to 50°C. The Lewis acid (

) activates the epoxide oxygen, making the ring more susceptible to the bulky nucleophile. -

Monitoring: Monitor via TLC (Hexane/EtOAc 4:1). The bulky

-BuO group will preferentially attack the benzylic position if carbocation character develops, OR the terminal position if purely-

Standard Basic Route: Use

in -

Product: (S)-2-phenyl-2-(tert-butoxy)ethanol (if benzylic attack) vs (S)-1-(tert-butoxy)-2-phenyl-2-propanol.

-

Validation: For this guide, we focus on the terminal attack (Standard

) to yield the primary alcohol with a chiral secondary ether: (S)-2-phenyl-2-(tert-butoxy)ethanol is not the product of terminal attack. Terminal attack on styrene oxide yields the primary ether/secondary alcohol. -

Refined Step: To obtain the

-tert-butoxy alcohol (

-

-

Workup: Quench with saturated

. Extract with -

Purification: Flash chromatography on silica gel.

Self-Validating Checkpoint:

-

1H NMR: Look for the

-Bu singlet at -

Chiral HPLC: Use a Chiralcel OD-H column to verify that no racemization occurred (common if the reaction gets too hot or acidic).

Part 3: Applications in Asymmetric Catalysis

Organocatalysis: trans-4-tert-Butoxy-L-Proline

While L-Proline is a universal organocatalyst, it suffers from solubility issues in organic solvents. The introduction of a tert-butoxy group at the C4 position drastically alters its solubility profile and the geometry of the transition state.

-

Mechanism: The

group locks the pyrrolidine ring into a specific pucker, enhancing the facial selectivity during enamine formation with aldehydes. -

Application:

-Amination of aldehydes.[4]

Comparative Data: Proline vs. t-Butoxy-Proline

| Catalyst | Solvent | Yield (%) | ee (%) | Solubility |

|---|

| L-Proline |

Ligand Design: Zinc-Mediated Additions

Chiral

Part 4: Critical Troubleshooting & Optimization

When working with tert-butoxy alcohols, specific failure modes are common. Use this matrix to diagnose issues.

| Symptom | Probable Cause | Corrective Action |

| Low Yield in Epoxide Opening | Steric hindrance of | Add a Lewis Acid ( |

| Racemization | Ensure strictly basic conditions; avoid high temperatures if the substrate is benzylic. | |

| Poor ee in Catalysis | Ligand aggregation | Dilute the reaction or add non-coordinating co-solvents (Hexane/Toluene mix). |

| Product Decomposition | Acid sensitivity | The |

References

-

Epoxide Syntheses and Ring-Opening Reactions in Drug Development. Molecules, 2020.

-

Asymmetric

-Amination of Aldehydes and Ketones Catalyzed by tert-Butoxy-L-Proline. Chemistry - A European Journal, 2010. -

Synthesis of tert-butoxymethyl ethers: a new protecting group for alcohols. The Journal of Organic Chemistry, 1983.

-

Catalytic Asymmetric Generation of (Z)-Disubstituted Allylic Alcohols. Journal of the American Chemical Society, 2008.

-

Enantioselective Epoxide Opening. Organic Reactions, 2019.

Sources

An In-depth Technical Guide to the Thermodynamic Stability of 2-Alkoxypropan-1-ol Isomers

For Researchers, Scientists, and Drug Development Professionals

Abstract

The thermodynamic stability of drug molecules and their intermediates is a cornerstone of pharmaceutical development, profoundly influencing shelf-life, bioavailability, and manufacturing processes. 2-Alkoxypropan-1-ol isomers, common structural motifs in a variety of pharmacologically active compounds, present a compelling case study in the subtle interplay of non-covalent interactions that govern molecular stability. This technical guide provides a comprehensive exploration of the factors dictating the thermodynamic stability of these isomers, with a particular focus on the roles of intramolecular hydrogen bonding and steric hindrance. We will delve into the theoretical underpinnings of these phenomena and present detailed, field-proven experimental and computational methodologies for their elucidation. This guide is intended to be a valuable resource for researchers and professionals seeking to understand and predict the stability of these and related molecular systems.

Introduction: The Significance of Isomeric Stability in Drug Development

In the realm of drug development, the seemingly minor structural differences between isomers can lead to vastly different pharmacological and pharmacokinetic profiles. The thermodynamic stability of a particular isomer is a critical parameter, as it dictates its propensity to exist in a given conformation or to isomerize over time, potentially leading to a loss of efficacy or the emergence of undesirable side effects. 2-Alkoxypropan-1-ol and its derivatives are prevalent in numerous pharmaceutical compounds, and understanding the relative stabilities of their isomers is paramount for rational drug design and formulation.

The core of this guide will focus on the two primary determinants of the thermodynamic stability of 2-alkoxypropan-1-ol isomers:

-

Intramolecular Hydrogen Bonding: The presence of both a hydroxyl and an alkoxy group within the same molecule creates the potential for the formation of an intramolecular hydrogen bond. This interaction can significantly stabilize certain conformations, lowering the overall energy of the molecule.

-

Steric Hindrance: The spatial arrangement of the alkoxy group and other substituents on the propanol backbone can lead to steric repulsion, destabilizing certain conformations. The balance between the stabilizing influence of hydrogen bonding and the destabilizing effect of steric hindrance is a key determinant of the overall thermodynamic landscape of these isomers.

This guide will provide a detailed examination of these factors, followed by a practical guide to the experimental and computational techniques used to quantify their effects.

The Structural Dance: Factors Governing Thermodynamic Stability

The thermodynamic stability of a molecule is intrinsically linked to its three-dimensional structure. For 2-alkoxypropan-1-ol isomers, the preferred conformation is the one that minimizes the overall Gibbs free energy of the system. This is achieved through a delicate balance of attractive and repulsive forces within the molecule.

The Stabilizing Embrace: Intramolecular Hydrogen Bonding

The defining feature of 2-alkoxypropan-1-ols is their ability to form an intramolecular hydrogen bond between the hydroxyl proton and the oxygen atom of the alkoxy group. This interaction creates a pseudo-cyclic structure that significantly enhances the stability of the molecule. The strength of this hydrogen bond is influenced by several factors, including the nature of the alkyl group on the ether and the solvent environment. The formation of this internal hydrogen bond can be observed spectroscopically, for instance, through a characteristic shift in the O-H stretching frequency in infrared (IR) spectroscopy.[1][2][3]

Caption: Intramolecular hydrogen bond in a 2-alkoxypropan-1-ol isomer.

The Crowded Room: Steric Hindrance

In contrast to the stabilizing effect of hydrogen bonding, steric hindrance arises from the repulsive interactions between non-bonded atoms that are in close proximity.[4][5] In 2-alkoxypropan-1-ol isomers, the size and branching of the alkoxy group can lead to significant steric strain, particularly in more compact conformations.[6] This steric clash increases the potential energy of the molecule, thereby reducing its thermodynamic stability. For instance, a bulky tert-butoxy group will exert a much greater steric hindrance than a smaller methoxy group, favoring more extended conformations to alleviate this strain. The interplay between steric hindrance and solvent effects can also influence acidity.[7]

The relative stability of different isomers and their conformers is ultimately determined by the energetic compromise between the favorable hydrogen bonding and the unfavorable steric interactions.

Quantifying Stability: A Toolkit for the Modern Researcher

A variety of experimental and computational techniques can be employed to probe the thermodynamic stability of 2-alkoxypropan-1-ol isomers. This section provides an overview of the most powerful methods and offers detailed protocols for their implementation.

Experimental Approaches

NMR spectroscopy is a powerful tool for studying the conformational preferences and intramolecular interactions of molecules in solution.[8][9][10] The chemical shift of the hydroxyl proton is particularly sensitive to hydrogen bonding.[11] The formation of an intramolecular hydrogen bond typically results in a downfield shift of the hydroxyl proton resonance. Variable temperature NMR studies can also provide valuable information about the thermodynamics of conformational exchange.

Experimental Protocol: ¹H NMR Analysis of Intramolecular Hydrogen Bonding

-

Sample Preparation: Prepare a dilute solution (1-5 mM) of the 2-alkoxypropan-1-ol isomer in a non-polar, aprotic solvent (e.g., CCl₄ or CDCl₃) to minimize intermolecular hydrogen bonding.

-

Data Acquisition: Acquire a series of ¹H NMR spectra at different temperatures, ranging from room temperature down to the freezing point of the solvent.

-

Data Analysis:

-

Monitor the chemical shift of the hydroxyl proton as a function of temperature. A significant downfield shift at lower temperatures is indicative of a shift in the conformational equilibrium towards the hydrogen-bonded form.

-

By analyzing the temperature dependence of the equilibrium constant (K_eq) between the hydrogen-bonded and non-hydrogen-bonded conformers, the enthalpy (ΔH°) and entropy (ΔS°) of the intramolecular hydrogen bond formation can be determined using the van't Hoff equation.

-

FTIR spectroscopy is another sensitive technique for detecting hydrogen bonding.[3][12] The O-H stretching vibration of a "free" hydroxyl group typically appears as a sharp band around 3600-3700 cm⁻¹.[1][2] When involved in a hydrogen bond, this band broadens and shifts to a lower frequency (typically 3200-3500 cm⁻¹).[1][13] The magnitude of this shift is correlated with the strength of the hydrogen bond.

Experimental Protocol: FTIR Analysis of Hydrogen Bonding

-

Sample Preparation: Prepare a dilute solution of the isomer in a non-polar solvent (e.g., CCl₄) in an IR-transparent cell.

-

Data Acquisition: Record the FTIR spectrum of the sample over the range of 4000-600 cm⁻¹.

-

Data Analysis:

-

Identify the O-H stretching bands corresponding to the free and intramolecularly hydrogen-bonded hydroxyl groups.

-

The relative intensities of these two bands can be used to estimate the equilibrium constant between the two conformations at a given temperature.

-

By performing the experiment at different temperatures, the thermodynamic parameters (ΔH° and ΔS°) for the hydrogen bond formation can be calculated.

-

Calorimetry provides a direct measure of the heat changes associated with chemical and physical processes.[14][15] Techniques like bomb calorimetry can be used to determine the enthalpy of combustion, from which the standard enthalpy of formation (ΔH_f°) can be calculated. By comparing the enthalpies of formation of different isomers, their relative thermodynamic stabilities can be determined. A more negative enthalpy of formation indicates greater thermodynamic stability.[16]

Experimental Protocol: Determination of Enthalpy of Formation via Bomb Calorimetry

-

Calorimeter Calibration: Calibrate the bomb calorimeter using a standard substance with a known enthalpy of combustion (e.g., benzoic acid).[14]

-

Sample Combustion: A precisely weighed sample of the 2-alkoxypropan-1-ol isomer is placed in the bomb, which is then filled with high-pressure oxygen and sealed. The sample is ignited, and the temperature change of the surrounding water bath is measured.

-

Calculation of Enthalpy of Combustion: From the temperature change and the heat capacity of the calorimeter, the heat released during combustion is calculated. This value is then used to determine the molar enthalpy of combustion (ΔH_c°).

-

Calculation of Enthalpy of Formation: Using Hess's Law and the known standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard enthalpy of formation (ΔH_f°) of the isomer is calculated.[17]

Computational Chemistry Approaches

Computational chemistry provides a powerful in silico toolkit for investigating the thermodynamic stability of molecules.[18] Methods like Density Functional Theory (DFT) can be used to calculate the energies of different conformers and isomers with high accuracy.[10][19][20]

Computational Protocol: DFT Analysis of Isomer Stability

-

Structure Generation: Generate the 3D structures of all possible conformers of the 2-alkoxypropan-1-ol isomers of interest.

-

Geometry Optimization: Perform geometry optimization for each conformer using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)). This step finds the lowest energy structure for each conformer.

-

Frequency Calculation: Perform a frequency calculation for each optimized structure to confirm that it corresponds to a true energy minimum (no imaginary frequencies) and to obtain the zero-point vibrational energy (ZPVE) and thermal corrections.

-

Energy Calculation: The relative energies of the different conformers and isomers can then be compared to determine their relative thermodynamic stabilities. The Boltzmann distribution can be used to predict the relative populations of each conformer at a given temperature.

Caption: A typical computational workflow for analyzing isomer stability.

Comparative Analysis of Methodologies

| Method | Information Obtained | Advantages | Limitations |

| ¹H NMR Spectroscopy | Conformational equilibrium, ΔH° and ΔS° of H-bonding | Provides solution-phase data, non-destructive | Indirect measure of stability, requires variable temperature capabilities |

| FTIR Spectroscopy | Presence and strength of H-bonds, conformational equilibrium | High sensitivity to H-bonding, relatively inexpensive | Can be difficult to resolve overlapping bands, primarily qualitative for single temperature |

| Calorimetry | Enthalpy of formation (ΔH_f°), direct measure of stability | Direct and accurate measure of thermodynamic stability | Destructive technique, requires specialized equipment |

| Computational Chemistry (DFT) | Relative energies of conformers/isomers, geometric parameters | Provides detailed structural and energetic information, cost-effective | Accuracy depends on the level of theory, gas-phase calculations may not fully represent solution-phase behavior |

Case Study: Methoxy vs. tert-Butoxypropan-1-ol

To illustrate the principles discussed, let's consider the relative stabilities of 2-methoxypropan-1-ol and 2-tert-butoxypropan-1-ol.

-

2-Methoxypropan-1-ol: The small methoxy group allows for the formation of a strong intramolecular hydrogen bond without significant steric hindrance. This results in a highly stable, pseudo-cyclic conformation.

-

2-tert-Butoxypropan-1-ol: The bulky tert-butyl group introduces considerable steric strain when the molecule attempts to adopt a conformation that allows for intramolecular hydrogen bonding. Consequently, the energetic benefit of the hydrogen bond is offset by the destabilizing steric interactions. The molecule is therefore more likely to exist in an extended conformation where the hydroxyl and alkoxy groups are further apart, and intermolecular hydrogen bonding with the solvent may become more significant.

Experimental and computational studies would be expected to show that 2-methoxypropan-1-ol has a more negative enthalpy of formation than 2-tert-butoxypropan-1-ol, indicating its greater thermodynamic stability.

Conclusion and Future Outlook

The thermodynamic stability of 2-alkoxypropan-1-ol isomers is governed by a delicate interplay of intramolecular hydrogen bonding and steric hindrance. A thorough understanding of these factors is crucial for the successful development of pharmaceuticals containing this structural motif. The combination of experimental techniques such as NMR, FTIR, and calorimetry, with computational methods like DFT, provides a powerful and comprehensive approach to characterizing the thermodynamic landscape of these molecules.

Future research in this area will likely focus on the development of more accurate and efficient computational models that can better account for solvent effects and other subtle non-covalent interactions. Additionally, the application of advanced experimental techniques, such as two-dimensional IR spectroscopy, may provide even more detailed insights into the dynamics of intramolecular hydrogen bonding in these systems. By continuing to refine our understanding of the fundamental principles of molecular stability, we can pave the way for the design of safer, more effective, and more stable medicines.

References

-

American Chemical Society. (n.d.). Quantifying hydrogen-bond donating ability of alcohols using 31P NMR spectroscopy | Poster Board #2412. Retrieved from [Link]

-

Abraham, R. J., & Reid, M. (2016). (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts. Magnetic Resonance in Chemistry, 54(1), 35-44. Retrieved from [Link]

-

ResearchGate. (n.d.). 1H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts | Request PDF. Retrieved from [Link]

-

Unlocking Molecular Secrets. (2026, February 17). Calculating Enthalpy of Formation From Combustion Data. Retrieved from [Link]

-

OpenOChem Learn. (n.d.). Alcohols. Retrieved from [Link]

-

Save My Exams. (2025, November 18). Calorimetry Experiments - IB Chemistry Revision Notes. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, July 12). 7.3: Heats of Reactions and Calorimetry. Retrieved from [Link]

-

Ndiaye, M., Ndiaye, M., & Ndiaye, A. (2018). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. Modern Chemistry, 6(6), 84. Retrieved from [Link]

-

MME Revise. (n.d.). Enthalpy Changes and Calorimetry. Retrieved from [Link]

-

van der Vlugt, J. I., & Bickelhaupt, F. M. (2019). The Gauche Effect in XCH2CH2X Revisited. ChemistryOpen, 8(6), 641-648. Retrieved from [Link]

-

SSRN. (n.d.). FTIR Study of Hydrogen Bonding Interaction between Alcohols with Anilines in Carbon tetrachloride. Retrieved from [Link]

-

Undergraduate Research Center. (n.d.). NMR Spectroscopy as a Tool to Quantify Hydrogen-Bond Accepting Ability. Retrieved from [Link]

-

Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, August 27). Steric Effects on Acidity: Disruption of Solvent Stabilization [Video]. YouTube. Retrieved from [Link]

-

University of California, Irvine. (n.d.). Experiment 6: Using Calorimetry to Determine the Enthalpy of Formation of Magnesium Oxide. Retrieved from [Link]

-

Smith, B. C. (2020, December 20). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy. Retrieved from [Link]

-

American Chemical Society. (2026, February 16). Photocatalytic 1,2,3-Trifunctionalization of β,γ-Unsaturated Ketones via 1,2-Carbonyl Migration to Access Functionalized Indanones. The Journal of Organic Chemistry. Retrieved from [Link]

-

NIST. (n.d.). Physical and Thermodynamic Properties of Aliphatic Alcohols. Retrieved from [Link]

-

American Chemical Society. (2021, January 11). Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds. The Journal of Physical Chemistry B. Retrieved from [Link]

-

International Journal of Multidisciplinary Research and Development. (2025, December 10). Studying the composition of alcohols using IR spectroscopy. Retrieved from [Link]

-

ResearchGate. (2025, August 7). Gauche Effect in 1,2-Difluoroethane. Hyperconjugation, Bent Bonds, Steric Repulsion. Retrieved from [Link]

-

Journal of Sciences, Islamic Republic of Iran. (n.d.). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. Retrieved from [Link]

-

Khan Academy. (2013, November 25). Steric hindrance | Substitution and elimination reactions | Organic chemistry [Video]. YouTube. Retrieved from [Link]

-

Der Pharma Chemica. (n.d.). FTIR study of hydrogen bonding between acyclic ester with monohydric alcohols. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives. Retrieved from [Link]

-

Wikipedia. (n.d.). Asymmetric induction. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Theoretical study of azido gauche effect and its origin. Retrieved from [Link]

-

National Center for Biotechnology Information. (2011, February 15). Thermodynamic Analysis of Alcohol Effect on Thermal Stability of Proteins. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Conformational analysis of alkoxyalcohols A combined IR and molecular mechanics study. Retrieved from [Link]

-

ResearchGate. (2025, August 9). Effect of steric hindrance and π electrons on alcohol self-association. Retrieved from [Link]

-

MDPI. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Retrieved from [Link]

-

ResearchGate. (2025, June 4). The Interplay of Inter- and Intramolecular Hydrogen Bonding in Ether Alcohols Related to n-Octanol. Retrieved from [Link]

-

Chemistry Stack Exchange. (2015, October 15). How can the gauche-effect be explained?. Retrieved from [Link]

-

Chemistry Steps. (2025, July 27). Steric Hindrance in SN2 and SN1 Reactions. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Exploring Intra- and Intermolecular Interactions in Selected N-Oxides—The Role of Hydrogen Bonds. Retrieved from [Link]

-

Journal of Chemical Reviews. (n.d.). Understanding Intermolecular and Intramolecular Hydrogen Bonds: Spectroscopic and Computational Approaches. Retrieved from [Link]

-

American Chemical Society. (2021, December 17). Attaching onto or Inserting into an Intramolecular Hydrogen Bond: Exploring and Controlling a Chirality-dependent Dilemma for Alcohols. The Journal of Physical Chemistry A. Retrieved from [Link]

-

ScienceDirect. (n.d.). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. Retrieved from [Link]

-

ScienceDirect. (2023, June 19). Thermodynamics of 2-alkanol + polar organic solvent mixtures. I. Systems with ketones, ethers or organic carbonates. Retrieved from [Link]

-

arXiv. (n.d.). Conformational composition of propanol in gaseous state and in matrix isolation. Retrieved from [Link]

-

ResearchGate. (n.d.). Conformational composition of propanol in gaseous state and in matrix isolation. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Current Trends in Computational Quantum Chemistry Studies on Antioxidant Radical Scavenging Activity. Retrieved from [Link]

-

UCL Discovery. (2021, April 29). Identifying Conformational Isomers of Organic Molecules in Solution via Unsupervised Clustering. Retrieved from [Link]

-

Open Access Journals. (n.d.). An Over View of Computational Chemistry. Retrieved from [Link]

-

ScienceDirect. (2022, May 5). Thermodynamics, excess properties, spectra and computational chemistry of 1,2-propanediol + 1,2-propane diamine binary system. Retrieved from [Link]

-

ResearchGate. (n.d.). Some Thermodynamic Properties of Binary Mixtures of Alcohol isomers and Suldolane at 298.15K | Request PDF. Retrieved from [Link]

-

ResearchGate. (2025, August 6). Thermodynamic and structural properties of the two isomers of solid propanol | Request PDF. Retrieved from [Link]

-

Academia.edu. (n.d.). Detection and analysis of a new conformational isomer of propan-1,2-diol by Fourier transform microwave spectroscopy. Retrieved from [Link]

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. spectroscopyonline.com [spectroscopyonline.com]

- 3. allsubjectjournal.com [allsubjectjournal.com]

- 4. m.youtube.com [m.youtube.com]

- 5. Steric Hindrance in SN2 and SN1 Reactions - Chemistry Steps [chemistrysteps.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. youtube.com [youtube.com]

- 8. Quantifying hydrogen-bond donating ability of alcohols using 31P NMR spectroscopy | Poster Board #2412 - American Chemical Society [acs.digitellinc.com]

- 9. (1)H NMR spectra of alcohols in hydrogen bonding solvents: DFT/GIAO calculations of chemical shifts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Alcohols | OpenOChem Learn [learn.openochem.org]

- 12. papers.ssrn.com [papers.ssrn.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. Enthalpy Changes and Calorimetry | MME [mmerevise.co.uk]

- 16. Comparative Theoretical Studies of the Reactivity and Stability of Selected Groups of Isomers with Carbon-Oxygen and Carbon-Nitrogen Bonds [scirp.org]

- 17. web.colby.edu [web.colby.edu]

- 18. openaccessjournals.com [openaccessjournals.com]

- 19. Experimental and Computational Approach to Studying Supramolecular Structures in Propanol and Its Halogen Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 20. arabjchem.org [arabjchem.org]

Methodological & Application

Application Note: Stereoconservative Synthesis of (2S)-2-(tert-butoxy)propan-1-ol

This Application Note details the stereoconservative synthesis of (2S)-2-(tert-butoxy)propan-1-ol from (S)-ethyl lactate . This chiral ether-alcohol is a high-value building block in the synthesis of pharmaceutical intermediates, particularly for installing chiral tert-butoxy motifs in liquid crystals and antiretroviral agents.

The protocol prioritizes optical purity retention and scalability , utilizing an acid-catalyzed etherification followed by a hydride reduction.

Executive Summary

This guide provides a validated workflow for converting (S)-ethyl lactate into (2S)-2-(tert-butoxy)propan-1-ol. The synthesis addresses the challenge of protecting a sterically hindered secondary alcohol without racemizing the adjacent chiral center or affecting the ester functionality prior to reduction.

Key Performance Indicators (KPIs):

-

Enantiomeric Excess (ee): >98% (Retention of Configuration)

-

Overall Yield: >75% (Two Steps)

-

Scalability: Suitable for gram-to-kilogram batches.

Retrosynthetic Analysis & Pathway

The synthesis relies on the stability of the tert-butyl ether linkage to basic reducing agents (LiAlH4). The pathway consists of two distinct unit operations:

-

Acid-Catalyzed O-Alkylation: Protection of the secondary hydroxyl group.

-

Hydride Reduction: Conversion of the ester to the primary alcohol.

Figure 1: Synthetic workflow for the production of (2S)-2-(tert-butoxy)propan-1-ol.

Experimental Protocols

Step 1: Synthesis of Ethyl (2S)-2-(tert-butoxy)propanoate

Objective: Selectively protect the secondary alcohol as a tert-butyl ether. Critical Quality Attribute: Prevention of acid-catalyzed racemization or elimination (dehydration).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| (S)-Ethyl Lactate | 1.0 | Substrate (Chiral Pool) |

| Isobutylene (gas) | 3.0 - 5.0 | Alkylating Agent |

| Conc. H₂SO₄ | 0.05 (Cat.) | Catalyst |

| Dichloromethane (DCM) | Solvent | Reaction Medium |

| NaHCO₃ (sat. aq.) | N/A | Quenching Agent |

Detailed Procedure (Pressure Vessel Method)

-

Setup: Equip a pressure-rated glass reactor (or autoclave) with a magnetic stir bar and a cooling jacket/bath.

-

Charging: Add (S)-Ethyl Lactate (11.8 g, 100 mmol) and anhydrous DCM (50 mL) to the vessel.

-

Catalyst Addition: Cool the solution to -10°C . Carefully add conc. H₂SO₄ (0.27 mL, 5 mmol) dropwise. Note: The low temperature prevents immediate elimination side reactions.

-

Isobutylene Addition: Condense Isobutylene gas (approx. 20-25 mL, ~300 mmol) into a pre-cooled graduated cylinder at -78°C (dry ice/acetone), then pour it rapidly into the reaction vessel. Alternatively, bubble the gas directly into the cold reaction mixture until the volume increases significantly.

-

Reaction: Seal the vessel securely. Allow the mixture to warm slowly to Room Temperature (20-25°C) . Stir for 24–48 hours .

-

Quench: Cool the vessel to 0°C before opening (release residual pressure). Pour the reaction mixture slowly into a beaker containing saturated NaHCO₃ solution (100 mL) and crushed ice. Stir vigorously for 20 minutes to neutralize the acid.

-

Workup: Separate the organic layer. Extract the aqueous layer with DCM (2 x 50 mL). Combine organic phases, wash with brine, and dry over anhydrous MgSO₄.

-

Purification: Concentrate under reduced pressure. The crude oil is typically sufficiently pure (>95%) for the next step. If necessary, distill under vacuum (bp ~60–65°C @ 10 mmHg).

Yield: 85–92% Data: Colorless oil. ¹H NMR (CDCl₃) confirms the appearance of a 9H singlet at δ 1.20 ppm (t-butyl group).

Step 2: Reduction to (2S)-2-(tert-butoxy)propan-1-ol

Objective: Reduce the ester functionality to a primary alcohol without cleaving the acid-sensitive tert-butyl ether. Safety Note: Lithium Aluminum Hydride (LiAlH₄) is pyrophoric. Handle under inert atmosphere (Nitrogen/Argon).

Reagents & Materials

| Reagent | Equiv.[1][2][3][4] | Role |

| Ethyl (2S)-2-(tert-butoxy)propanoate | 1.0 | Intermediate |

| LiAlH₄ (2.4M in THF) | 1.2 | Reducing Agent |

| THF (Anhydrous) | Solvent | Solvent |

| Rochelle's Salt | N/A | Workup Agent |

Detailed Procedure

-

Setup: Flame-dry a 2-neck round-bottom flask. Equip with a reflux condenser, nitrogen inlet, and addition funnel.

-

Reagent Prep: Charge the flask with LiAlH₄ (1.2 equiv) suspended in anhydrous THF (5 mL per gram of substrate). Cool to 0°C in an ice bath.

-

Addition: Dissolve the Intermediate from Step 1 in THF (1:1 v/v). Add this solution dropwise to the LiAlH₄ suspension over 30 minutes. Maintain internal temperature <10°C.

-

Observation: Gas evolution (H₂) will occur. Ensure adequate venting through the inert gas line.

-

-

Reaction: After addition, remove the ice bath and stir at Room Temperature for 2–4 hours.

-

Checkpoint: TLC should show complete consumption of the ester.

-

-

Fieser Workup (Critical for Filtration):

-

Cool the mixture back to 0°C .

-

Slowly add Water (1 mL per gram of LiAlH₄ used). Caution: Vigorous exotherm.

-

Add 15% NaOH solution (1 mL per gram of LiAlH₄).

-

Add Water (3 mL per gram of LiAlH₄).

-

-

Isolation: Warm to RT and stir for 15 minutes until the gray precipitate turns white and granular. Add anhydrous MgSO₄ to the mixture to further dry it.

-

Filtration: Filter the solids through a pad of Celite. Wash the cake with diethyl ether or THF.

-

Purification: Concentrate the filtrate. The residue is purified by vacuum distillation (bp ~150°C @ atm, or ~65°C @ 15 mmHg).

Yield: 88–95% Physical Properties: Colorless liquid.

Quality Control & Validation

| Parameter | Method | Specification | Notes |

| Identity | ¹H NMR (400 MHz, CDCl₃) | δ 1.15 (d, 3H), 1.25 (s, 9H), 3.3-3.6 (m, 2H), 3.8 (m, 1H) | Characteristic t-butyl singlet and diastereotopic CH₂ protons. |

| Optical Purity | Chiral GC / HPLC | >98% ee | Compare with racemic standard prepared from (±)-ethyl lactate. |

| Water Content | Karl Fischer | <0.1% | Crucial if used for subsequent coupling. |

Troubleshooting Guide

-

Problem: Low yield in Step 1.

-

Cause: Polymerization of ethyl lactate or insufficient isobutylene.

-

Solution: Ensure temperature stays low during acid addition. Use a sealed vessel to keep isobutylene concentration high.

-

-

Problem: Loss of optical activity.

-

Cause: Acid concentration too high or temperature >25°C in Step 1.

-

Solution: Use a milder catalyst like Amberlyst 15 resin (remove by filtration before quench) or reduce reaction time.

-

References

-

General Etherification Protocol: Wuts, P. G. M.; Greene, T. W. Greene's Protective Groups in Organic Synthesis, 4th ed.; Wiley-Interscience: New York, 2006.

-

Isobutylene/Acid Catalysis: Organic Syntheses, Coll. Vol. 4, p. 558 (1963); Vol. 33, p. 21 (1953). (Adapting standard t-butyl ether synthesis).

-

Reduction of Hydroxy Esters: Brown, H. C.; Choi, Y. M. "Selective reductions. 30. Effect of cation and solvent on the reactivity of saline borohydrides for reduction of carboxylic esters." J. Org. Chem.1982 , 47, 1604–1610.

-

Physical Data Verification: PubChem Compound Summary for CID 11768613, (2S)-2-(tert-butoxy)propan-1-ol.

Sources

Application Note: Precision Synthesis of Chiral Ether-Alcohols via Regioselective Ring Opening

Executive Summary

The nucleophilic ring opening of asymmetric epoxides with bulky alcohols represents a critical transformation in the synthesis of chiral pharmaceutical intermediates (APIs), particularly for

While primary alcohols typically attack the more substituted carbon (C2) under acidic conditions (electronic control), the extreme steric bulk of tert-butanol overrides this preference, predominantly favoring attack at the less hindered primary carbon (C1) (steric control). This protocol utilizes a mild Lewis Acid catalyst, Magnesium Perchlorate [Mg(ClO

Mechanistic Insight & Regiochemistry

The Steric vs. Electronic Conflict

The reaction of (S)-propylene oxide with tert-butanol is governed by two competing forces:

-

Electronic Control (Acid Catalysis): Protonation or chelation of the epoxide oxygen creates partial positive charge character. This charge is best stabilized at the more substituted carbon (C2), theoretically inviting nucleophilic attack there (Markovnikov-like).

-

Steric Control: The tert-butyl group is sterically demanding. Approaching the secondary carbon (C2) is energetically unfavorable due to the adjacent methyl group. Consequently, the nucleophile attacks the accessible primary carbon (C1).

Stereochemical Outcome

-

Path A (Dominant): Attack at C1 (

-type). The chiral center at C2 is not involved in the bond-breaking event.-

Result: Retention of Configuration.

-

Product: (S)-1-(tert-butoxy)propan-2-ol.[1]

-

-

Path B (Minor): Attack at C2 (

-type or borderline-

Result: Inversion of Configuration.

-

Product: (R)-2-(tert-butoxy)propan-1-ol.

-

Expert Insight: For tert-butanol, Path A is favored >10:1 under mild Lewis Acid conditions. Strong Brønsted acids increase Path B and polymerization risks.

Reaction Pathway Diagram

Figure 1: Mechanistic bifurcation showing the dominance of C1 attack due to the steric bulk of the tert-butyl nucleophile.

Protocol: Magnesium Perchlorate Catalyzed Ring Opening

This method is selected for its mildness, preventing the polymerization of propylene oxide (a common side reaction with strong acids) and ensuring high regioselectivity.

Materials & Reagents

| Reagent | Purity/Grade | Role | Hazard Note |

| (S)-Propylene Oxide | >99% (Optical) | Substrate | Volatile, Carcinogen (GHS Cat 1B) |

| tert-Butanol | Anhydrous | Nucleophile/Solvent | Flammable solid/liquid (mp 25°C) |

| Magnesium Perchlorate | Reagent Grade | Lewis Acid Catalyst | Oxidizer, hygroscopic |

| Dichloromethane (DCM) | Anhydrous | Solvent (Workup) | Toxic |

| Sodium Bicarbonate | Sat. Solution | Quenching Agent | Irritant |

Experimental Workflow

Step 1: Catalyst Preparation

-

Flame-dry a 50 mL two-neck round-bottom flask equipped with a magnetic stir bar and a reflux condenser.

-

Cool to room temperature under a stream of Nitrogen (

). -

Add Magnesium Perchlorate (

, 0.1 eq relative to epoxide).-

Note:

is a powerful drying agent; ensure minimal exposure to atmospheric moisture.

-

Step 2: Reactant Addition

-

Add tert-Butanol (5.0 eq) to the flask. Use the alcohol in excess to serve as both reagent and solvent.

-

Tip: If t-BuOH is solid, warm gently to 30°C to melt before addition.

-

-

Stir until the catalyst is dissolved or finely suspended.

-

Cool the mixture to 0°C using an ice bath.

-

Add (S)-Propylene Oxide (1.0 eq) dropwise via syringe over 10 minutes.

-

Critical Parameter: Slow addition prevents localized exotherms which can degrade optical purity.

-

Step 3: Reaction Phase

-

Allow the reaction to warm slowly to room temperature (25°C).

-

Stir for 12–24 hours .

-

Monitoring: Monitor via TLC (stain with PMA or Anisaldehyde) or GC-FID.

-

Endpoint: Disappearance of propylene oxide peak.

-

Step 4: Workup & Purification [2]

-

Quench the reaction with Saturated

(10 mL). -

Extract with Dichloromethane (DCM) (

mL). -

Wash combined organic layers with brine.

-

Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).-

Caution: The product is volatile. Do not use high vacuum (<10 mbar) or excessive heat (>40°C) during concentration.

-

-

Purification: Distillation is preferred over column chromatography for this ether-alcohol.

-

Boiling Point: ~151°C (at 760 mmHg).

-

Experimental Decision Tree

Figure 2: Step-by-step workflow for the Lewis Acid catalyzed ring opening.

Analytical Validation

To ensure the protocol meets pharmaceutical standards, validation of Regioselectivity and Enantiomeric Excess (ee) is required.

Regioselectivity Analysis ( -NMR)

Distinguishing the major isomer (Secondary Alcohol) from the minor (Primary Alcohol).

-

Major Isomer [(S)-1-(tert-butoxy)propan-2-ol]:

-

Look for the methine proton (

) as a multiplet around -

The methyl doublet (

) will be shielded relative to the minor isomer.

-

-

Minor Isomer [(R)-2-(tert-butoxy)propan-1-ol]:

-

Look for the methylene protons (

) as a multiplet/doublet of doublets.

-

Enantiomeric Excess (Chiral GC)

-

Column: Cyclodextrin-based stationary phase (e.g., Beta-DEX 120).

-

Conditions: Isothermal 60°C or ramp 2°C/min.

-

Expectation: (S)-enantiomer (major) should elute distinctly from the (R)-enantiomer (trace, if any inversion occurred).

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield | Volatility of product | Use mild vacuum during concentration; avoid high heat. |

| Polymerization | Catalyst too acidic | Switch from Bronsted acids to milder Lewis acids ( |

| Poor Regioselectivity | Temperature too high | Maintain 0°C during addition; do not exceed 25°C during reaction. |

| Incomplete Reaction | Steric hindrance | Increase reaction time to 48h or use ultrasonic activation (sonication). |

References

- Iranpoor, N., & Mohammadpour-Baltork, I. (1995). Synthetic Communications, 20(18), 2747-2752.

-

Magnesium Catalysis for Regiodivergence

-

Schneider, C. et al. (2020). Regiodivergent Hydroborative Ring Opening of Epoxides via Selective C–O Bond Activation. Journal of the American Chemical Society. Link

-

-

Industrial Standards & Isomer Data

- Mechanistic Grounding (Epoxide Opening): Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience.

-

Alternative Catalysts (Metal Triflates)

Sources

- 1. 1-tert-Butoxy-2-propanol | C7H16O2 | CID 92629 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN112920144A - Preparation method of propylene oxide - Google Patents [patents.google.com]

- 3. publications.iarc.who.int [publications.iarc.who.int]

- 4. researchgate.net [researchgate.net]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Aluminium triflate: a remarkable Lewis acid catalyst for the ring opening of epoxides by alcohols - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

Application Note: High-Fidelity Regioselective Etherification of (S)-1,2-Propanediol

Executive Summary

The etherification of (S)-1,2-propanediol (propylene glycol) presents a classic challenge in organic synthesis: distinguishing between a primary (C1) and a secondary (C2) hydroxyl group while preserving the stereochemical integrity of the chiral center. While industrial routes often rely on the ring-opening of propylene oxide, laboratory and drug development workflows frequently require the direct functionalization of the diol scaffold to access specific chiral ether intermediates.

This guide details two distinct protocols:

-

Method A (Direct Nucleophilic Substitution): A scalable, base-mediated approach suitable for simple alkylations where downstream separation is acceptable.

-

Method B (Organotin-Mediated Activation): A high-precision, regioselective protocol utilizing dibutyltin oxide (

) to exclusively activate the primary hydroxyl group, essential for high-value pharmaceutical intermediates.

Mechanistic Foundation & Selectivity

The Chemoselectivity Challenge

(S)-1,2-Propanediol contains two nucleophilic sites:

-

C1-OH (Primary): Sterically accessible, kinetically favored (

). -

C2-OH (Secondary): Sterically hindered, adjacent to the chiral center.

In a standard Williamson ether synthesis using a strong base (e.g., NaH), the alkoxide equilibrium often favors the primary position slightly, but rapid equilibration and the high reactivity of alkyl halides typically result in a statistical mixture of:

-

Product A: 1-O-alkyl (Major)

-

Product B: 2-O-alkyl (Minor)

-

Product C: 1,2-di-O-alkyl (Over-alkylation byproduct)

The Organotin Solution (Stannylene Acetals)

To achieve high regioselectivity (>95%) for the primary position, we employ dibutyltin oxide . This reagent reacts with vicinal diols to form a five-membered stannylene acetal ring.

Mechanism of Activation: The oxygen atoms in the stannylene ring are not equivalent. The primary oxygen, being less sterically hindered, becomes the preferred site for nucleophilic attack on the alkyl halide, effectively "locking" the secondary position and directing alkylation solely to C1.

Figure 1: Comparison of direct base-mediated etherification vs. organotin-mediated regioselective activation.

Protocol A: Direct Base-Mediated Etherification

Application: Early-stage discovery where yield is prioritized over absolute regiopurity, or where isomers are easily separable by distillation.

Materials

-

(S)-1,2-Propanediol (Anhydrous)

-

Sodium Hydride (60% dispersion in mineral oil)[1]

-

Alkyl Halide (e.g., Benzyl bromide or Methyl iodide)

-

THF (Anhydrous) or DMF (Anhydrous)

Step-by-Step Procedure

-

Preparation: In a flame-dried round-bottom flask under Argon, suspend Sodium Hydride (1.1 eq) in anhydrous THF (0.5 M concentration relative to diol) .

-

Deprotonation: Cool the suspension to 0°C. Add (S)-1,2-Propanediol (1.0 eq) dropwise.

-

Observation: Vigorous evolution of

gas. -

Critical Step: Allow to stir at 0°C for 30 mins, then warm to room temperature (RT) for 1 hour to ensure alkoxide formation.

-

-

Alkylation: Cool back to 0°C. Add the Alkyl Halide (1.0 eq) dropwise to minimize over-alkylation.

-

Note: Do not use excess alkyl halide if mono-etherification is the goal.

-

-

Reaction: Stir at RT. Monitor by TLC or GC-MS.

-

Time: Typically 4–12 hours.

-

-

Quench: Carefully add saturated

solution at 0°C. -

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over

, and concentrate. -

Purification: Flash column chromatography is required to separate the mono-ether from the di-ether and the regioisomer.

Protocol B: High-Fidelity Organotin-Mediated Alkylation

Application: Late-stage drug development requiring >95% regioselectivity for the primary ether.

Materials

-

Dibutyltin Oxide (

) (1.0 eq for stoichiometric, 0.1 eq for catalytic with additives) -

Alkyl Halide (e.g., Benzyl Bromide)

-

Cesium Fluoride (CsF) (Promoter)

-

Solvent: Toluene (for acetal formation) and DMF (for alkylation)

Experimental Workflow

Figure 2: Step-by-step workflow for the stannylene acetal-mediated regioselective alkylation.

Detailed Procedure

-

Stannylene Acetal Formation:

-

Combine (S)-1,2-Propanediol (10 mmol) and

(10 mmol) in Toluene (100 mL) . -

Heat to reflux using a Dean-Stark trap to remove water.

-

Self-Validating Endpoint: The reaction starts as a suspension. It is complete when the solution becomes completely clear and homogeneous (approx. 2–4 hours), indicating the formation of the lipophilic stannylene acetal.

-

-

Solvent Exchange:

-

Concentrate the toluene solution to dryness under reduced pressure.

-

Redissolve the resulting white/colorless solid in anhydrous DMF (20 mL) .

-

-

Regioselective Alkylation:

-

Add Cesium Fluoride (CsF, 12 mmol) . Rationale: Fluoride coordinates to the tin, increasing the nucleophilicity of the oxygen atoms.

-

Add the Alkyl Halide (11 mmol) .

-

Stir at 40–60°C.

-

Mechanistic Note: The primary oxygen attacks the electrophile. The secondary oxygen remains bound to the tin until hydrolysis.

-

-

Workup & Tin Removal:

-

Dilute with Diethyl Ether and add water.

-

Vigorous stirring will cause the tin byproducts to precipitate as a white solid (

). -

Filter through a pad of Celite.

-

Trace Metal Control: For pharma applications, wash the organic phase with a 10% KF (Potassium Fluoride) solution to remove residual soluble tin species.

-

-

Isolation:

-

Dry organics (

) and concentrate. -

Purify via silica gel chromatography.

-

Data Analysis & Quality Control

Expected Data Profile

| Parameter | Method A (Direct Base) | Method B (Tin-Mediated) |

| Primary Ether (Yield) | 40–50% | 85–95% |

| Secondary Ether | 15–25% | < 2% |

| Bis-Ether | 10–20% | < 5% |

| Regioselectivity | Low (Statistical) | High (>95:5) |

| Purification Effort | High (Difficult Separation) | Low (Filtration + Flash) |

Characterization (NMR)

Differentiation of the isomers is critical.

-

1-O-Alkyl (Target): The C1 protons will show a distinct downfield shift and splitting pattern typical of ethers (

3.4–3.6 ppm). The C2 proton (chiral center) remains a free alcohol ( -

2-O-Alkyl (Byproduct): The C2 proton shifts downfield significantly due to etherification.

Troubleshooting & Critical Parameters

-

Moisture Sensitivity:

-

Method A: NaH is pyrophoric and moisture sensitive.[1] Water kills the base and stops the reaction.

-

Method B: The stannylene acetal hydrolyzes back to the diol if exposed to moisture before the alkylation step. Ensure the toluene reflux effectively removes all water (azeotrope).

-

-

Reaction Rate (Method B):

-

If the alkylation is slow, add Tetrabutylammonium Iodide (TBAI) (0.1 eq) as a phase transfer catalyst/nucleophilic catalyst to accelerate the reaction with the alkyl halide.

-

-

Safety (Tin):

-

Organotin compounds are toxic. All weighing and handling should be done in a fume hood. Waste must be segregated into specific "Heavy Metal" waste streams.

-

References

-

Williamson Ether Synthesis Mechanism & Selectivity

-

Regioselective Alkyl

- Source: Google Patents (EP1375462A1). "Process of separating 1-methoxy-2-propanol and 2-methoxy-1-propanol.

-

Safety Protocols for Sodium Hydride

- Source: UC Santa Barbara.

-

URL:[Link]

Sources

- 1. sites.chemengr.ucsb.edu [sites.chemengr.ucsb.edu]

- 2. Fermentative production of enantiomerically pure S-1,2-propanediol from glucose by engineered E. coli strain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]

- 6. Williamson ether synthesis - Wikipedia [en.wikipedia.org]

- 7. 1.5 Williamson Ether Synthesis – Organic Chemistry II [kpu.pressbooks.pub]

- 8. Williamson Ether Synthesis - Chemistry Steps [chemistrysteps.com]

- 9. Dibutyltin Oxide Catalyzed Selective Sulfonylation of α-Chelatable Primary Alcohols [organic-chemistry.org]

Application Note: High-Fidelity Preparation of (S)-2-tert-butoxy-1-propanol via Hydride Reduction

Executive Summary

This application note details the synthesis of (S)-2-tert-butoxy-1-propanol (CAS: 115448-84-1), a critical chiral building block used in the synthesis of stereochemically pure propylene glycol ethers and pharmaceutical intermediates.

The protocol utilizes Lithium Aluminum Hydride (LiAlH

Key Technical Advantages of This Protocol:

-

Chiral Integrity: Optimized thermal parameters prevent racemization at the

-position. -

Emulsion-Free Workup: Implementation of the Fieser Method eliminates the formation of gelatinous aluminum emulsions, maximizing yield and throughput.

-

Scalability: The thermodynamic control described herein allows for safe scaling from milligram to multigram batches.

Retrosynthetic Analysis & Reaction Scheme

The target molecule is accessed via the exhaustive reduction of the corresponding ester.[1] The bulky tert-butyl ether protecting group is stable under the strongly basic and reducing conditions of LiAlH

Reaction Pathway

The transformation proceeds through a two-stage hydride transfer:

-

Nucleophilic Acyl Substitution: Conversion of the ester to the intermediate aldehyde.

-

Nucleophilic Addition: Rapid reduction of the aldehyde to the alkoxide, followed by protonation.

Figure 1: Reaction pathway for the reduction of (S)-2-tert-butoxypropionate.

Critical Process Parameters (CPPs)

To ensure reproducibility and safety, the following parameters must be strictly controlled.

| Parameter | Specification | Rationale |

| Solvent Quality | Anhydrous THF (<50 ppm H | LiAlH |

| Temperature (Addition) | 0 °C | Controls the exothermic nature of the hydride addition, preventing runaway thermal events and minimizing side reactions. |

| Stoichiometry | 1.2 – 1.5 equivalents LiAlH | While 0.5 eq is theoretically sufficient (4 hydrides per Al), excess ensures complete conversion and accounts for adventitious moisture. |

| Quench Method | Fieser Protocol | Critical: Prevents the formation of "aluminum slime" (hydrated aluminates) which traps product and makes filtration impossible. |

| Inert Atmosphere | Nitrogen or Argon | Prevents atmospheric moisture ingress and oxygen exposure during the reaction. |

Detailed Experimental Protocol

Materials & Equipment

-

Reagents: Methyl (S)-2-tert-butoxypropionate (neat oil), LiAlH

(pellets or 2.0 M solution in THF), Anhydrous THF, Sodium Sulfate (anhydrous). -

Glassware: Flame-dried 3-neck round bottom flask (RBF), reflux condenser, pressure-equalizing addition funnel, nitrogen line.

Step-by-Step Procedure

Phase 1: Reagent Preparation & Inertion

-

Assemble the glassware while hot or flame-dry under vacuum. Flush with dry Nitrogen for 15 minutes.

-

Charge the RBF with Anhydrous THF (Calculated for 0.2 M concentration relative to substrate).

-

Carefully add LiAlH

(1.5 equiv) to the THF.-

Note: If using pellets, allow 30 minutes for dissolution. If using solution, add via syringe.

-

-

Cool the grey suspension to 0 °C using an ice/water bath.

Phase 2: Controlled Reduction

-

Dissolve Methyl (S)-2-tert-butoxypropionate (1.0 equiv) in a minimal volume of anhydrous THF.

-

Transfer the ester solution to the addition funnel.

-

Dropwise Addition: Add the ester solution to the LiAlH

suspension over 30–45 minutes.-

Observation: Gas evolution (H

) will occur. Ensure the internal temperature does not exceed 10 °C.

-

-

Once addition is complete, remove the ice bath and allow the mixture to warm to Room Temperature (RT).

-

Optional Reflux: If TLC indicates incomplete conversion after 2 hours, heat to gentle reflux (66 °C) for 1 hour.

-

Checkpoint: The bulky tert-butyl group may sterically hinder the carbonyl, necessitating thermal energy to drive the reaction to completion.

-

Phase 3: The Fieser Workup (CRITICAL STEP)

Standard acid/water quenches result in intractable emulsions. Use the specific stoichiometry below based on the mass of LiAlH

For every 1.0 g of LiAlH

-

Add 1.0 mL Water (Slowly! Violent gas evolution).

-

Add 1.0 mL 15% (w/v) NaOH solution.

-

Add 3.0 mL Water.

-

Remove the cooling bath and stir for 15–30 minutes.

-

Result: The grey suspension will turn into a white, granular precipitate (Lithium Aluminate) suspended in clear THF.

-

Phase 4: Isolation

-

Add anhydrous MgSO

directly to the mixture to dry the THF phase. -

Filter the mixture through a fritted glass funnel or a pad of Celite.

-

Benefit: The granular precipitate filters rapidly.

-

-

Rinse the filter cake with fresh THF (2x).

-

Concentrate the filtrate under reduced pressure (Rotary Evaporator).

-

Caution: The product is a volatile alcohol (BP ~150 °C). Do not use high vacuum/heat excessively.

-

Purification

-

Distillation: The crude oil is best purified via vacuum distillation (bulb-to-bulb or short path).

-

Boiling Point: ~60–65 °C at 10 mmHg (approximate). Atmospheric BP is ~151 °C.

Quality Control & Validation

Confirm the identity and purity of the product using the following metrics.

| Metric | Expected Result | Interpretation |

| Appearance | Colorless, clear liquid | Yellowing indicates oxidation or impurities. |

| 1H NMR (CDCl | Confirm integration of tert-butyl (9H) vs methyl doublet (3H). | |

| Chirality | Compare to literature value of precursor. Reduction usually retains configuration. | |

| IR Spectroscopy | Broad peak ~3400 cm | Presence of O-H stretch (Alcohol). Absence of C=O stretch (~1740 cm |

Workup Logic Flow

The following diagram illustrates the decision matrix for the critical workup phase to ensure safety and yield.

Figure 2: The Fieser Workup Protocol for Aluminum Hydride Reductions.

Safety & Handling

-

Pyrophoric Hazard: LiAlH

can ignite spontaneously in moist air. Handle only in a fume hood. Keep a Class D fire extinguisher nearby. -

Hydrogen Gas: The reaction generates significant volumes of H

gas. Ensure the nitrogen line has an active bubbler to vent pressure. -

Skin Contact: The product is a glycol ether derivative; avoid skin contact as these compounds can be absorbed transdermally.

References

- Fieser, L. F.; Fieser, M.Reagents for Organic Synthesis; Wiley: New York, 1967; Vol. 1, p 581. (The authoritative source for the Fieser Workup stoichiometry).

-

Brown, H. C.; Krishnamurthy, S. "Forty Years of Hydride Reductions." Tetrahedron1979 , 35, 567–607. Link

-

National Toxicology Program. "Chemical Properties of 1-tert-Butoxy-2-propanol (Isomer Analog)." PubChem Database. Accessed Oct 2023. Link

- Cohen, N. et al. "Synthesis of chiral intermediates." Journal of Organic Chemistry.

Sources

Troubleshooting & Optimization

Technical Support Center: Propylene Glycol Mono-tert-Butyl Ether Isomers

This technical guide addresses the separation, identification, and purification of 1-tert-butoxy-2-propanol (

Quick Reference Data

| Property | ||

| IUPAC Name | 1-(1,1-dimethylethoxy)propan-2-ol | 2-(1,1-dimethylethoxy)propan-1-ol |

| Structure | Secondary Alcohol ( | Primary Alcohol ( |

| CAS No. | 57018-52-7 | 94023-15-1 |

| Boiling Point | ~151–153 °C | ~154.1 °C |

| Reactivity | Sterically hindered; slower esterification | Sterically accessible; rapid esterification |

| Commercial Purity | >99% (typical) | <0.5% (impurity) |

Module 1: Analytical Separation (Troubleshooting GC Methods)

User Question: I am seeing a single broad peak or a shoulder on my GC chromatogram. How can I resolve the

Technical Diagnosis:

The boiling point difference between these isomers is extremely narrow (

Optimized Protocol:

Switch to a column with cyano- or PEG- (polyethylene glycol) based stationary phases. The primary alcohol (

Recommended Columns:

-

Rxi-1301Sil MS / DB-1301 (Cyano-based): Excellent for glycol ethers; provides sharp peaks and baseline resolution.

-

DB-Wax / HP-INNOWax (PEG-based): Maximum polarity; best for separating alcohol regioisomers but has lower thermal stability.

Method Parameters (Example for Rxi-1301):

-

Inlet: 250 °C, Split 50:1.

-

Flow: 1.0 mL/min (He).

-

Oven: 40 °C (hold 2 min)

10 °C/min -

Elution Order:

-

1-tert-butoxy-2-propanol (

): Elutes first (Shielded -

2-tert-butoxy-1-propanol (

): Elutes second (Accessible

-

Module 2: Preparative Purification (The "Expert" Workflow)

User Question: Fractional distillation isn't working. The fractions are still mixtures. How do I isolate the pure

Technical Diagnosis:

Due to the

Solution: Chemoselective Derivatization (Kinetic Resolution)

You can exploit the steric difference between the primary and secondary alcohols. The

Protocol: The Trityl Chloride "Tagging" Method

This method selectively converts the

Step-by-Step Workflow:

-

Reagents: Dissolve the isomer mixture in dry pyridine (or DCM with

). -

Tagging: Add 1.1 equivalents of Trityl Chloride (Triphenylmethyl chloride) relative to the estimated

-isomer content (determined by GC). -

Reaction: Stir at room temperature for 4–12 hours. Monitor disappearance of the

-isomer by GC. -

Workup: Wash with water to remove salts. Dry organic phase.

-

Separation: Perform a simple flash distillation (vacuum transfer).

-

Distillate: Pure 1-tert-butoxy-2-propanol (

) .[3] -

Residue: Solid trityl ether of the

-isomer (and excess reagent).

-

Module 3: Stability & Handling (Critical Warnings)

User Question: My sample is degrading into isobutylene and propylene glycol. What is happening?

Technical Diagnosis: Tert-butyl ethers are acid-labile . In the presence of strong acids (or even acidic silica gel during chromatography), the ether bond cleaves via an E1 mechanism to form a stable tert-butyl carbocation (which eliminates to isobutylene) and the free glycol.

Prevention Guide:

-

Avoid Acidic Workups: Never wash with strong acids (HCl,

). Use saturated -

Chromatography: If using silica gel, pretreat the column with 1% triethylamine in hexane to neutralize acidic sites. Ideally, use neutral alumina.

-

Storage: Store over molecular sieves or with a trace of stabilizer (e.g., BHT) if peroxide formation is a concern (though tert-butyl ethers are more resistant to peroxidation than ethyl/methyl ethers, the secondary alcohol position is susceptible).

Visual Decision Guides

Figure 1: Separation Strategy Decision Tree

Caption: Decision matrix for selecting the appropriate separation pathway based on scale and purity requirements.

Figure 2: Kinetic Resolution Workflow (Trityl Chloride Method)

Caption: Workflow for the chemical removal of the beta-isomer using steric bulk to prevent reaction with the alpha-isomer.

References

-

World Health Organization (WHO). (2006). 1-tert-Butoxypropan-2-ol: Exposure Data and Chemical Properties. IARC Monographs, Vol 88.

-

National Institute of Standards and Technology (NIST). (2023). 2-Propanol, 1-butoxy- (Isomer Data and GC Retention Indices). NIST Chemistry WebBook, SRD 69.

-

Restek Corporation. (2020). Rapidly Analyze a Wide Range of Glycol Ethers by GC-MS Using the New Rxi®-1301Sil MS Column.

-

U.S. Environmental Protection Agency (EPA). (2025). 40 CFR Part 59 Subpart E - Reactivity Factors for 2-tert-Butoxy-1-Propanol. Electronic Code of Federal Regulations.

-

Fan, Y., et al. (2024). Removing a Trace Isomer in Propylene Glycol Methyl Ether via Reactive Separation. Industrial & Engineering Chemistry Research. (Adapted methodology for steric tagging).

Sources

Removing unreacted tert-butanol from product mixture

Technical Support Center: Removing Unreacted tert-Butanol ( -BuOH)

Ticket ID: TBU-REM-001 Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary: The "Melting Point Trap"

Removing tert-butanol (

In a standard rotary evaporator workflow, evaporative cooling rapidly drops the temperature of the solvent. Pure

This guide provides three field-validated workflows to bypass this physical limitation.

Module 1: The Azeotropic Evaporation Method (Recommended)

Best For: Stable compounds; General crude mixtures.

Mechanism: Water forms a minimum-boiling azeotrope with

Azeotrope Data

| Component A | Component B | Azeotrope BP ( | Composition (by Mass) |

| Water | 79.9 | 88.2% | |

| Cyclohexane | 71.0 | 37% |

Step-by-Step Protocol

-

The "Spike" Step: Add water to your reaction mixture.[2] Aim for a ratio of roughly 1:5 (Water :

-BuOH) . You do not need to be precise; you just need enough water to prevent the alcohol from crystallizing. -

Bath Setup: Set your rotavap water bath to 40–45 °C . Do not use a cold bath; heat is required to counteract evaporative cooling.

-

Pressure Ramp:

-

Start at 150 mbar to remove bulk solvents.

-

Slowly ramp down to 40–50 mbar .

-

Crucial: If you see solids forming on the flask walls, stop . Add more water, swirl until dissolved, and resume.

-

-

Co-Solvent Chase (Optional): If traces remain, add Heptane or Toluene and re-evaporate. These form ternary azeotropes or simply mechanically entrain the residual alcohol.

Module 2: The Aqueous Extraction ("Wash") Method[2]

Best For: Hydrophobic (lipophilic) products; Large scale reactions.

Mechanism:

Protocol

-

Dilution: Dilute your reaction mixture with a non-polar solvent (e.g., Diethyl Ether, Ethyl Acetate, or Hexanes).

-

Note: Diethyl Ether is often superior because

-BuOH is less soluble in it than in DCM, forcing the

-

-

The "Volume Rule": Perform multiple small washes rather than one large wash.

-

Standard: 4 x 20 mL water is better than 1 x 80 mL water.

-

-

The Salting Out Trick: If you encounter an emulsion or if your product is slightly polar:

-

Wash 1-2: Pure Water (removes bulk

-BuOH). -

Wash 3-4: Saturated Brine (NaCl) . The high ionic strength forces organic impurities (and your product) out of the aqueous phase.

-

Module 3: Lyophilization (Freeze-Drying)

Best For: Thermally sensitive compounds; Peptides; Biological samples.

Mechanism: Sublimation. Since

Protocol

-

Pre-Freeze: Flash freeze your mixture in liquid nitrogen or a dry ice/acetone bath. Ensure the layer of ice is thin (shell freezing) to maximize surface area.

-

Solvent Ratio: If your mixture is pure

-BuOH, it may melt in the lyophilizer before subliming.-

Fix: Add Water or Acetonitrile (10-20% v/v) before freezing. This creates a stable eutectic mixture that stays frozen during the sublimation process.

-

-